2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives are often associated with anticancer activity and may target various enzymes or receptors involved in cell proliferation .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of “2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide”. Many quinazoline derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Quinazoline derivatives often interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
The presence of a fluorophenyl group might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. If it acts like other quinazoline derivatives, it might inhibit cell proliferation and induce apoptosis .
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.
Addition of the Diethylamino Group: The diethylamino group is incorporated through alkylation reactions.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is added using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Coupling Reactions: Suzuki-Miyaura coupling reactions are used to introduce the fluorophenyl group.
Scientific Research Applications
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
- 2-(methylsulfanyl)-N,N-diethyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-(ethylsulfanyl)-N,N-diethyl-3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-(propylsulfanyl)-N,N-diethyl-3-(4-iodophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties .
Biological Activity
The compound 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Observed | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Moderate inhibition | 80 |
Escherichia coli | Moderate inhibition | 75 |
Candida albicans | Strong inhibition | 65 |
The compound demonstrated a notable inhibition zone against Candida albicans, surpassing the efficacy of standard antibiotics such as ampicillin .
Anticancer Activity
Quinazoline derivatives have been recognized for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The target compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a critical pathway in many cancers.
- Inhibition of EGFR : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against EGFR autophosphorylation. This suggests potential applications in targeted cancer therapies .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- EGFR Inhibition : The compound inhibits EGFR kinase activity, which is crucial for tumor growth and survival.
- Antimicrobial Mechanism : The presence of the benzylsulfanyl group enhances membrane permeability, allowing for better penetration into bacterial cells and subsequent inhibition of growth.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of quinazoline derivatives found that compounds similar to our target demonstrated significant activity against multi-drug resistant strains. The study highlighted that modifications to the quinazoline scaffold can enhance antibacterial properties .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines showed that derivatives with similar structures to our compound induced apoptosis in cancer cells through EGFR pathway modulation. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
Properties
IUPAC Name |
2-benzylsulfanyl-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-3-29(4-2)24(31)19-10-15-22-23(16-19)28-26(33-17-18-8-6-5-7-9-18)30(25(22)32)21-13-11-20(27)12-14-21/h5-16H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRBJRMIVRCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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